molecular formula C12H13FN2OS B2704355 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole CAS No. 400074-41-1

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole

Cat. No.: B2704355
CAS No.: 400074-41-1
M. Wt: 252.31
InChI Key: MPFGPECWYGGUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzothiazole ring substituted with a fluorine atom and a morpholinomethyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole typically involves the reaction of 5-fluoro-2-nitrobenzotrifluoride with morpholine under specific conditions. The process begins with the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. This reaction is carried out in a continuous-flow millireactor system, which offers better control over impurity formation and higher process efficiency compared to traditional batch reactors .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar continuous-flow techniques. The use of advanced reactors ensures optimal reaction conditions, such as temperature and residence time, to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA methylation or protein synthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a benzothiazole ring with a morpholinomethyl group and a fluorine atom. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[(5-fluoro-1,3-benzothiazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c13-9-1-2-11-10(7-9)14-12(17-11)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFGPECWYGGUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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